molecular formula C17H21N5O3S B2404974 (4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034453-26-2

(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2404974
CAS RN: 2034453-26-2
M. Wt: 375.45
InChI Key: YRKXTSIORMGLAS-UHFFFAOYSA-N
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Description

(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One application in scientific research involves the study of molecular interactions and the development of pharmacophore models. For instance, research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), explores its potent and selective antagonistic properties for the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), researchers have developed three-dimensional quantitative structure-activity relationship (QSAR) models. These studies provide insights into how similar compounds, potentially including (4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanone, interact with biological receptors, suggesting implications for drug design and development Shim et al., 2002.

Heterocyclic Core Development for Receptor Antagonists

Another research application involves the development of heterocyclic cores for receptor antagonists. Studies on compounds such as (4-isopropyl-piperazin-1-yl)-(6-piperidin-1-ylmethyl-pyridin-3-yl)-methanone have highlighted their high affinity and selectivity as antagonists, with potential applications in crossing the blood-brain barrier for receptor occupancy. This suggests that compounds with complex heterocyclic structures, like the one , could be explored for their potential as selective antagonists in various therapeutic areas Swanson et al., 2009.

Antimicrobial Activity

Compounds with pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. Studies on new pyridine derivatives, including those with complex structures similar to (4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanone, have shown variable and modest activity against bacteria and fungi. These studies contribute to the understanding of how structural variations in pyridine derivatives impact their antimicrobial efficacy Patel et al., 2011.

TRPV4 Antagonists for Pain Treatment

Further research into (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives has identified them as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel, demonstrating analgesic effects in models of mechanical hyperalgesia. This highlights the potential for compounds with similar structures to be explored for their analgesic properties and applications in treating pain Tsuno et al., 2017.

properties

IUPAC Name

(4-pyridin-3-ylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h3-4,6,12-13H,1-2,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKXTSIORMGLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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